![molecular formula C8H8ClF2N B1472485 2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine CAS No. 1555490-91-9](/img/structure/B1472485.png)
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Electrophilic Amination Processes : Studies have shown electrophilic amination of halogenated phenols, suggesting applications in the synthesis of amino-substituted phenols for material science and pharmaceuticals (Bombek et al., 2004).
- Synthesis of Antiviral and Antibacterial Compounds : Research includes the synthesis of compounds like arprinocid, a coccidiostat candidate, indicating the role of halogenated phenyl compounds in developing antimicrobial agents (Ellsworth et al., 1989).
Material Science and Fluorine Chemistry
- Development of Fluorescent Sensors : Investigations into ratiometric fluorescent sensors for Zn2+ using fluorophenyl-based compounds highlight applications in biochemical sensing and imaging (Burdette & Lippard, 2002).
Pharmacological Applications
- Anticancer Activity : Novel amine derivatives of fluorophenyl-pyridines have been explored for their in vitro anticancer activity, underscoring the therapeutic potential of such compounds (Vinayak et al., 2017).
- Anti-Influenza Agents : The design and synthesis of tricyclic compounds with unique amine moieties based on fluorophenyl structures show promise as anti-influenza virus agents (Oka et al., 2001).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-fluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEBADDZVSJTKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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